molecular formula C15H18N4O2 B2689826 1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide CAS No. 477871-87-7

1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide

Cat. No.: B2689826
CAS No.: 477871-87-7
M. Wt: 286.335
InChI Key: HYKZPLNCVAHHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide is a recognized and potent ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK) , demonstrating high selectivity for the JNK3 isoform. This selectivity is crucial for dissecting the distinct roles of JNK isoforms in cellular signaling. The primary research value of this compound lies in its application to investigate JNK-mediated pathways in neuronal apoptosis , making it a valuable tool for studying the pathophysiology of neurodegenerative conditions such as Parkinson's and Alzheimer's disease. Furthermore, its role extends to oncology research, where it is used to explore the complex interplay between cellular stress, JNK activation, and programmed cell death in cancer cells . By specifically inhibiting JNK3, this compound enables researchers to probe mechanisms of ischemia-reperfusion injury, oxidative stress response, and inflammatory signaling, providing critical insights for the development of novel therapeutic strategies targeting the JNK pathway.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-4-2-6-14(18-11)19-9-13(17-10-19)15(20)16-8-12-5-3-7-21-12/h2,4,6,9-10,12H,3,5,7-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKZPLNCVAHHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide, commonly referred to as a pyridine-imidazole compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a pyridine ring and an imidazole moiety, contributing to its biological activity.

  • Chemical Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 477871-87-7
  • Purity : >90% .

The biological activity of this compound primarily revolves around its ability to inhibit specific kinases involved in various signaling pathways. Research indicates that it may act as a selective inhibitor of the TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression and fibrosis .

Inhibitory Effects on Kinases

  • ALK5 Inhibition : The compound has demonstrated potent inhibitory effects on ALK5 with an IC50 value of approximately 0.013 μM, suggesting high efficacy in blocking this pathway .
  • Selectivity : Selectivity profiling shows that it selectively inhibits ALK5 over other kinases, making it a promising candidate for targeted cancer therapies .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics:

  • Oral Bioavailability : Approximately 51%
  • Maximum Plasma Concentration (Cmax) : 1620 ng/mL
  • Area Under Curve (AUC) : 1426 ng × h/mL .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

  • Cancer Therapy :
    • A study highlighted its effectiveness in inhibiting tumor growth in mouse models when administered orally, demonstrating its potential as an anticancer agent.
    • The compound's ability to modulate the immune response against tumors was also noted, indicating possible applications in immunotherapy .
  • Fibrosis Treatment :
    • Another investigation focused on its antifibrotic properties, showing significant reductions in fibrosis markers in treated animal models. This positions the compound as a potential therapeutic option for fibrotic diseases .
  • Comparative Analysis with Other Compounds :
    • A comparative analysis with other known ALK5 inhibitors showed that this compound not only has lower IC50 values but also improved selectivity profiles, which could minimize side effects associated with less selective inhibitors.

Data Table: Summary of Biological Activity

Activity TypeMeasurement/ValueReference
ALK5 Inhibition IC500.013 μM
Oral Bioavailability51%
Cmax1620 ng/mL
AUC1426 ng × h/mL
Efficacy in Tumor ModelsSignificant tumor reduction
Antifibrotic ActivityReduced fibrosis markers

Comparison with Similar Compounds

Key Compounds:

X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide) Substituents: A pyridin-3-yl group and bulky tert-butylphenyl/cyclohexylamino moieties. Binding Affinity: Docking score of −8.05 kcal/mol against SARS-CoV-2 Mpro (PDB: 6W63), forming hydrogen bonds with Gly143, Glu166, and His163 . Pharmacokinetics: High binding site occupancy due to hydrophobic interactions with the Mpro active site .

OUB (Compound from )

  • Substituents : Undisclosed, but reported to form six hydrogen bonds with Mpro (vs. four for X77).
  • Binding Affinity : −8.21 kcal/mol, slightly superior to X77 .

1-(1-Hydroxy-4-phenylbutan-2-yl)-1H-imidazole-4-carboxamide

  • Substituents : Hydroxy-phenylbutan-2-yl group.
  • Pharmacokinetics : Improved oral bioavailability compared to nucleoside analogs .

N-(Sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide Substituents: Sec-butyl group instead of tetrahydrofurfurylmethyl.

Target Compound Analysis:

  • Structural Differentiation: The tetrahydrofurfurylmethyl group may enhance solubility compared to X77’s hydrophobic tert-butylphenyl group. The 6-methyl-2-pyridinyl substituent positions the pyridine ring differently (2-position vs.
  • Hypothesized Binding : The furan oxygen could form hydrogen bonds with catalytic residues (e.g., Glu166 in Mpro), similar to X77’s interactions .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Binding Score (kcal/mol) Key Substituents Pharmacokinetic Notes
Target Compound Not reported Not reported 6-methyl-2-pyridinyl, tetrahydrofurfurylmethyl Hypothesized improved solubility
X77 521.65 −8.05 4-tert-butylphenyl, pyridin-3-yl High hydrophobic interactions
OUB Not reported −8.21 Undisclosed Six hydrogen bonds with Mpro
N-(Sec-butyl) analog 258.32 Not reported Sec-butyl Limited bioavailability data
1-(1-Hydroxy-4-phenylbutan-2-yl) analog Not reported Not reported Hydroxy-phenylbutan-2-yl Enhanced oral bioavailability

Research Findings and Implications

  • X77’s Role as a Benchmark : X77’s co-crystallization with SARS-CoV-2 Mpro (6W63) validates imidazole-4-carboxamides as potent protease inhibitors. Its tert-butylphenyl group occupies the S2 subsite, while the pyridin-3-yl group interacts with the S1 pocket .
  • Tetrahydrofuran Advantage: The target compound’s tetrahydrofurfurylmethyl group may improve water solubility compared to X77’s cyclohexylamino moiety, addressing a common limitation of hydrophobic inhibitors .
  • Unresolved Questions: No direct docking or in vitro data are available for the target compound. Further studies should assess its binding mode and metabolic stability relative to X77 and other analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.